molecular formula C13H18N2O2 B1298680 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol CAS No. 842972-87-6

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol

Cat. No. B1298680
CAS RN: 842972-87-6
M. Wt: 234.29 g/mol
InChI Key: GMMNWOPHKHNYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol" is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse pharmacological activities, including adrenolytic properties, which are the ability to block adrenergic receptors involved in cardiovascular functions . These compounds have been synthesized and tested for various biological activities, including antiarrhythmic and hypotensive effects .

Synthesis Analysis

The synthesis of indole derivatives typically involves multi-step reactions that may include the formation of indole rings, the introduction of substituents, and the attachment of various functional groups to the indole core. For instance, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, which involves steps that are likely similar to those needed for the synthesis of "this compound" . Additionally, the preparation of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole indicates the versatility of indole chemistry and the potential for creating a variety of indole-based compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole ring and the nature of the functional groups attached to it significantly influence the biological activity of these compounds. For example, the presence of methoxy groups and the specific configuration of enantiomers can affect the adrenolytic activity and the binding affinity to adrenoceptors .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including hydroamination, which is the addition of an amine to a multiple bond, such as an alkene or alkyne . This reaction can be used to introduce amino functional groups into the indole framework, potentially leading to compounds with biological activity. The reactivity of indole derivatives can also be influenced by the presence of substituents, which can either facilitate or hinder certain reactions due to steric or electronic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, stability, and molar absorptivity, are crucial for their pharmacological application. For instance, the formation of a highly stable complex with copper(II) by an indole derivative indicates the potential for such compounds to be used in spectrophotometric methods for the determination of copper in various samples . The stability of the complex and the sensitivity of the method are important parameters for practical applications. Additionally, the crystal structure of related indole derivatives can provide insights into the intermolecular interactions and the absolute configuration of these compounds, which are important for understanding their biological activities .

Scientific Research Applications

Synthesis and Biological Activity

This compound and its analogs have been synthesized and studied for their biological activity, demonstrating a range of pharmacological actions. In particular, derivatives of this compound have been evaluated for their adrenolytic activity, showing potential in cardiovascular disease treatments due to their electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as their affinity for alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These findings suggest these compounds could be significant for developing new cardiovascular medications, with certain analogs compared to existing drugs like carvedilol for their antagonist potency (Groszek et al., 2009).

Pharmacokinetics and Drug Design

The pharmacokinetics of this compound's derivatives have been studied in vivo, revealing insights into their distribution, metabolism, and excretion. A sensitive LC-MS/MS method for quantifying new aminopropan-2-ol derivatives in rat serum has been developed, indicating the practicality of these compounds in pharmacological research and their potential for therapeutic applications. The study provided valuable data on the terminal half-lives and absolute bioavailability of these compounds, essential for further drug development and optimization (Walczak, 2014).

Chemical Transformations and Synthesis Routes

The synthesis routes for these compounds illustrate the chemical versatility and potential for generating diverse molecular structures with varied biological activities. Studies have explored transformations leading to the creation of novel derivatives with potential therapeutic applications. For example, the transformation of certain precursors into 3-aryl-2-(ethylamino)propan-1-ols showcases the innovative approaches to synthesizing new molecules with potential biological activity (Mollet et al., 2011).

Metal Complexes and Schiff Bases

The compound and related derivatives have been utilized in creating metal complexes and Schiff bases, highlighting the broad chemical applicability of these substances. The preparation and spectroscopic characterization of transition metal complexes with Schiff bases derived from this compound category underscore their potential in materials science and catalysis. These studies provide a foundation for further exploration of metal complexes for various applications, including catalysis, material science, and even as potential therapeutic agents (Al-Daffaay, 2022).

Mechanism of Action

properties

IUPAC Name

1-(2-hydroxyethylamino)-3-indol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-8-6-14-9-12(17)10-15-7-5-11-3-1-2-4-13(11)15/h1-5,7,12,14,16-17H,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNWOPHKHNYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.